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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

Attention Researchers, Scientists, and Drug Development Professionals: Information regarding
a specific pan-PIM kinase inhibitor designated as LAS195319 is not publicly available. This
identifier may correspond to an internal development code, a discontinued compound, or a
proprietary designation that has not been disclosed in scientific literature or clinical trial
databases.

As an alternative, this guide provides a comprehensive technical overview of a well-
characterized, potent, and selective pan-PIM kinase inhibitor, GDC-0339, as a representative
example for this class of therapeutic agents. The information presented herein is synthesized
from publicly available preclinical data and serves as a valuable resource for understanding the
development and application of pan-PIM kinase inhibitors.

Introduction to PIM Kinases and Their Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of
three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial
role in regulating cell survival, proliferation, and differentiation.[1] Overexpression of PIM
kinases is implicated in the pathogenesis of various hematological malignancies and solid
tumors, making them an attractive target for cancer therapy.[2][3] Pan-PIM inhibitors, which
target all three isoforms, are being developed to overcome potential functional redundancy
among the PIM kinases.[2]
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GDC-0339: A Case Study of a Pan-PIM Kinase
Inhibitor

GDC-0339 is a potent and selective pan-PIM kinase inhibitor developed by Genentech.[4] It
exhibits excellent biochemical potency and favorable pharmacokinetic properties, making it a
suitable candidate for clinical development.[4]

The following tables summarize the key quantitative data for GDC-0339 from preclinical

studies.

Table 1: In Vitro Potency of GDC-0339 Against PIM Kinase Isoforms[4]

PIM Isoform Ki (nM)
PIM1 0.018
PIM2 0.11
PIM3 0.008

Table 2: In Vivo Efficacy of GDC-0339 in a Human Myeloma (RPMI 8226) Xenograft Model[4]

Tumor Growth Inhibition

Treatment Group Dose (mg/kg) (%)
0

GDC-0339 100 90

Table 3: Pharmacokinetic Properties of GDC-0339[4]

Predicted Human Half-life

Species Bioavailability (%)
(hours)
Improved (from earlier
Rodents
compounds)
Cynomolgus Monkeys Favorable 3.2
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Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (Determination of Ki): The inhibitory activity of GDC-0339 against the
three PIM kinase isoforms was likely determined using a competitive binding assay or a direct
enzymatic assay. A common method involves the use of a radiolabeled ATP analog and purified
recombinant PIM kinase.

Reaction Setup: Recombinant human PIM1, PIM2, or PIM3 enzyme is incubated with a
specific substrate (e.g., a peptide substrate) and a fixed concentration of a radiolabeled ATP
analog (e.g., [y-*3P]ATP) in a suitable reaction buffer.

Inhibitor Addition: A range of concentrations of GDC-0339 is added to the reaction mixture.

Incubation: The reaction is allowed to proceed for a defined period at a controlled
temperature (e.g., 30°C).

Termination and Detection: The reaction is stopped, and the amount of phosphorylated
substrate is quantified. This can be achieved by capturing the substrate on a filter membrane
and measuring the incorporated radioactivity using a scintillation counter.

Data Analysis: The percentage of inhibition at each GDC-0339 concentration is calculated
relative to a control reaction without the inhibitor. The Ki value is then determined by fitting
the data to an appropriate dose-response curve using non-linear regression analysis.

Human Tumor Xenograft Model: The in vivo efficacy of GDC-0339 was evaluated in a mouse
xenograft model using a human multiple myeloma cell line.

e Cell Culture: RPMI 8226 human multiple myeloma cells are cultured under standard
conditions.

o Tumor Implantation: A specific number of RPMI 8226 cells (e.g., 5 x 10°) are suspended in a
suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of
immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The animals are then randomized into treatment and control groups.
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e Drug Administration: GDC-0339 is administered to the treatment group at a specified dose
and schedule (e.g., 100 mg/kg, orally, once daily). The control group receives the vehicle.

e Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

» Efficacy Endpoint: The study is terminated when tumors in the control group reach a
predetermined size. The tumor growth inhibition (TGI) is calculated as the percentage
difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

Pan-PIM inhibitors like GDC-0339 exert their anti-cancer effects by modulating several key
signaling pathways that are critical for tumor cell survival and proliferation.

The following diagram illustrates the central role of PIM kinases in cellular signaling.
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Caption: PIM Kinase Signaling Pathway and Inhibition by GDC-0339.
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The process of identifying and characterizing a novel pan-PIM kinase inhibitor like GDC-0339
typically follows a structured workflow.
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Caption: Workflow for Pan-PIM Kinase Inhibitor Discovery.

Conclusion
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The development of pan-PIM kinase inhibitors like GDC-0339 represents a promising
therapeutic strategy for various cancers. A thorough understanding of their mechanism of
action, potency, and pharmacokinetic profile, as exemplified by the data presented, is crucial
for their successful clinical translation. The experimental protocols and pathway diagrams
provided in this guide offer a foundational resource for researchers and drug development
professionals working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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